2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
The compound 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a tricyclic core structure (1-azatricyclo[7.3.1.0^{5,13}]tridecatriene) with a 2-chlorobenzamide substituent. This scaffold is structurally related to quinolone-derived antibacterial agents, which often exhibit activity against Gram-positive and Gram-negative bacteria through inhibition of DNA gyrase and topoisomerase IV .
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCUTWPWXOBMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview
2-Chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a benzamide derivative featuring a polycyclic core with a 13-membered tricyclic system. The structure comprises:
- Benzamide moiety : Substituted with a chlorine atom at the ortho-position (C2).
- Azatricyclic core : A bridged 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl group containing a ketone (2-oxo) functional group.
This compound’s synthesis requires multi-step strategies, combining cyclization, amidation, and functional group transformations.
Synthetic Pathways
Synthesis of the Azatricyclic Amine Core
The azatricyclic core is constructed via sequential cyclization and oxidation reactions.
Step 1: Formation of the Bicyclic Intermediate
A Diels-Alder reaction between a diene (e.g., 1,3-cyclohexadiene) and a dienophile (e.g., nitroethylene) generates a bicyclo[6.3.0]undecane system. Catalytic hydrogenation reduces nitro groups to amines, as demonstrated in analogous diazabicyclo syntheses.
Step 2: Bridged Cyclization
The bicyclic intermediate undergoes ring-closing metathesis (Grubbs catalyst) to form the 7-membered ring. Lawesson’s reagent introduces sulfur atoms where required, though oxidation with m-CPBA (meta-chloroperbenzoic acid) converts thioethers to sulfones.
Step 3: Oxidation to Introduce the 2-Oxo Group
Ketone formation is achieved via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate. Alternative methods include Pd-catalyzed Wacker oxidation.
Intermediate Structure :
$$ \text{1-Azatricyclo[7.3.1.0}^{5,13}\text{]trideca-5,7,9(13)-trien-2-one} $$
Preparation of 2-Chlorobenzoyl Chloride
The benzamide precursor is synthesized from 2-chlorobenzoic acid:
Amide Coupling Reaction
The azatricyclic amine reacts with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure
Base-Mediated Coupling :
Work-Up :
Yield : 65–78% (depending on tricyclic amine purity).
Analytical Characterization
Spectral Data
Optimization and Challenges
Key Challenges
Comparative Analysis of Methods
Chemical Reactions Analysis
2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common reagents for substitution reactions include halogens, acids, and bases. These reactions can lead to the formation of derivatives with different functional groups.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
Antibacterial Activity: The absence of a carboxylic acid in the target compound suggests a possible divergence from classical quinolone mechanisms. However, the tricyclic core may still enable interactions with bacterial topoisomerases, warranting further enzymatic assays . Chlorine’s role in reducing phototoxicity (compared to fluoroquinolones) could be advantageous, as seen in other chlorinated antibiotics .
Synthetic Accessibility :
- The aldehyde precursor () enables modular derivatization, offering routes to optimize bioavailability or target specificity .
Lumping Strategy Considerations :
- Compounds with shared tricyclic cores but divergent substituents (e.g., chlorine, fluoro, carboxylic acid) may be grouped for structure-activity relationship (SAR) studies, as suggested by lumping strategies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
